molecular formula C18H14ClOP B3051521 Phosphine oxide, (4-chlorophenyl)diphenyl- CAS No. 34303-18-9

Phosphine oxide, (4-chlorophenyl)diphenyl-

Cat. No. B3051521
CAS RN: 34303-18-9
M. Wt: 312.7 g/mol
InChI Key: OHFFVVUATVAVHP-UHFFFAOYSA-N
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Description

Phosphine oxide, (4-chlorophenyl)diphenyl- , commonly known as TPO , is a monoacylphosphine oxide-based photoinitiator. It finds applications in various polymeric matrices for efficient curing and color stability of resins . TPO is used as a photo-initiator in products such as printing inks, UV coatings, and optical fiber coatings .

Scientific Research Applications

1. Photoinduced Coupling Reactions

Phosphine oxides like Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide are utilized as radical initiators in macromolecular chemistry. They have demonstrated effectiveness in photoinduced cross-coupling reactions with disulfides or diselenides, yielding thio- or selenophosphinates and thio- or selenoesters (Sato et al., 2017).

2. Acid-Base and Complexing Properties

Asymmetrical phosphine oxides containing a 2-hydroxyphenylethenyl fragment have been studied for their acid-base and complexing properties. These studies were conducted in aqueous ethanol, revealing insights into their chemical behavior and potential applications in various reactions (Mironov et al., 2013).

3. Synthesis of Single Isomers of Unsaturated Carboxylic Acids

Alkyl(diphenyl)phosphine oxides are instrumental in synthesizing pure E or Z isomers of unsaturated acids. This process involves the reduction of keto acids to hydroxy acids and subsequent stereospecific elimination (Levin & Warren, 1988).

4. Fluorometric Determination of Lipid Hydroperoxides

In the field of biochemistry, phosphine oxides such as diphenyl-1-pyrenylphosphine have been developed as fluorescent reagents for determining lipid hydroperoxides in food and biological materials. These phosphine oxides react with hydroperoxides to produce a strong fluorescence, making them valuable in analytical chemistry (Akasaka & Ohrui, 2000).

5. Applications in Organic Light-Emitting Diodes (OLEDs)

Diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide displays wide molecular orbital gaps and electron-dominated charge transport, making it suitable for use in blue phosphorescent OLEDs. Such compounds have shown high external quantum efficiency and luminance efficiency (Mamada et al., 2011).

Safety and Hazards

  • Reproductive Toxicity : TPO has been linked to reproductive toxicity .

properties

IUPAC Name

1-chloro-4-diphenylphosphorylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFFVVUATVAVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457738
Record name Phosphine oxide, (4-chlorophenyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphine oxide, (4-chlorophenyl)diphenyl-

CAS RN

34303-18-9
Record name Phosphine oxide, (4-chlorophenyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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